1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
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Overview
Description
1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining imidazole and pyrazole rings, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds, followed by further functionalization to introduce the methoxyphenyl and propyl groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety, depending on the reagents and conditions used
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole and imidazole derivatives, such as:
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Known for its antibacterial properties.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Used in fluorescence applications.
1-Boc-pyrazole-4-boronic acid pinacol ester: Utilized in organic synthesis as a boronic acid derivative.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-5-10-24-11-16(12(2)22-24)18-20-17-13(3)23-25(19(17)21-18)14-6-8-15(26-4)9-7-14/h6-9,11H,5,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVMVTZEYLYWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C2=NC3=C(N2)C(=NN3C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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